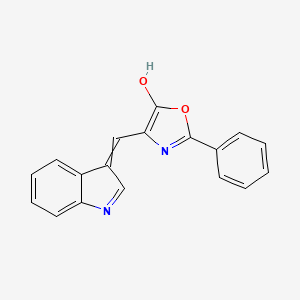

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

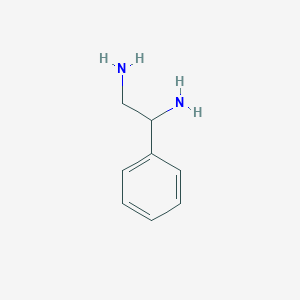

“5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-” is a chemical compound that belongs to the family of indole derivatives . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have been used in multicomponent reactions (MCRs) to access complex molecules .

Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, the reaction of indole-3-carbaldehyde with N-(4-oxo-2-thioxothiazolidin-3-yl)-carbamides or 3-morpholino-2-thioxothiazolidine provided respectively 5-[(R-1H-indol-3-yl)methylene]-4-oxo-2-thioxothiazolidin-3-ylcarbamides .Molecular Structure Analysis

Indole derivatives are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . They are similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. They are often used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Applications De Recherche Scientifique

Nonlinear Optical Properties

Murthy et al. (2010) synthesized and studied the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, including a derivative similar to the compound , highlighting their potential in photonics and electronics due to their large nonlinearity originating from extensively delocalized π-electron distribution. These compounds were characterized using various spectroscopic techniques and exhibited significant interest for applications in photonics, with studies conducted using Z-scan techniques to explore their photophysical properties (Murthy et al., 2010).

Bioactive Small Molecules

Mavridis et al. (2020) reported on the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones and their subsequent conversion to benzamides, demonstrating a wide range of biological activities. The synthesized compounds showed significant in vitro anti-lipid peroxidation activity, inhibitory activity against lipoxygenase and trypsin-induced proteolysis, and potential for use in inhibiting carrageenin-induced paw edema and nociception. This study underlines the compound's versatility as a scaffold for developing bioactive molecules with potential therapeutic applications (Mavridis et al., 2020).

Template for Synthesis of Functionalized Oxazoles

Misra and Ila (2010) demonstrated the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This work shows the compound's utility in organic synthesis, enabling the creation of a diverse array of oxazole derivatives through nucleophilic ring-opening followed by cyclization, showcasing its adaptability for synthesizing complex organic molecules (Misra & Ila, 2010).

Anticancer Activity

A study on new 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds evaluated their anticancer activity against several human cancer cell lines. These compounds, derived from the oxazolone class, were synthesized using Erlenmeyer conditions and demonstrated promising activity, particularly against hepatocellular carcinoma and colorectal carcinoma cell lines, highlighting the potential of oxazolone derivatives in cancer therapy research (Biointerface Research in Applied Chemistry, 2020).

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, the future directions in the research of “5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-” and other indole derivatives could involve further exploration of their therapeutic potential and the development of novel synthetic strategies.

Propriétés

IUPAC Name |

4-(indol-3-ylidenemethyl)-2-phenyl-1,3-oxazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKMQAKQDWNBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)

![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)